molecular formula C68H109N17O22S2 B13832468 H-Thr-Ser-Leu-Asp-Ala-Ser-Ile-Ile-Trp-Ala-Met-Met-Gln-DL-Asn-OH

H-Thr-Ser-Leu-Asp-Ala-Ser-Ile-Ile-Trp-Ala-Met-Met-Gln-DL-Asn-OH

Cat. No.: B13832468
M. Wt: 1580.8 g/mol
InChI Key: IUYPEUHIWDMJLM-CSRSNMFNSA-N
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Description

H-Thr-Ser-Leu-Asp-Ala-Ser-Ile-Ile-Trp-Ala-Met-Met-Gln-DL-Asn-OH is a linear peptide comprising 16 amino acid residues. Key features include:

  • Sequence: Thr-Ser-Leu-Asp-Ala-Ser-Ile-Ile-Trp-Ala-Met-Met-Gln-DL-Asn.
  • Structural Uniqueness: The presence of DL-Asn (a rare D-amino acid configuration) distinguishes it from most natural peptides, which typically contain L-amino acids. This modification may enhance protease resistance or alter receptor binding .
  • Functional Motifs:
    • Hydrophobic Core: Multiple hydrophobic residues (Ile, Leu, Met) likely influence folding and membrane interactions.
    • Aromatic and Sulfur-Containing Residues: Tryptophan (Trp) and methionine (Met) may contribute to receptor binding or redox activity .
    • Glutamine (Gln): Implicated in immune modulation and gut health based on analogous peptides .

Properties

Molecular Formula

C68H109N17O22S2

Molecular Weight

1580.8 g/mol

IUPAC Name

4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C68H109N17O22S2/c1-12-32(5)53(85-67(105)54(33(6)13-2)84-64(102)48(30-87)82-56(94)35(8)74-61(99)45(27-51(91)92)79-62(100)43(24-31(3)4)78-63(101)47(29-86)83-65(103)52(71)36(9)88)66(104)80-44(25-37-28-72-39-17-15-14-16-38(37)39)60(98)73-34(7)55(93)75-41(20-22-108-10)58(96)77-42(21-23-109-11)59(97)76-40(18-19-49(69)89)57(95)81-46(68(106)107)26-50(70)90/h14-17,28,31-36,40-48,52-54,72,86-88H,12-13,18-27,29-30,71H2,1-11H3,(H2,69,89)(H2,70,90)(H,73,98)(H,74,99)(H,75,93)(H,76,97)(H,77,96)(H,78,101)(H,79,100)(H,80,104)(H,81,95)(H,82,94)(H,83,103)(H,84,102)(H,85,105)(H,91,92)(H,106,107)/t32-,33-,34-,35-,36+,40-,41-,42-,43-,44-,45-,46?,47-,48-,52-,53-,54-/m0/s1

InChI Key

IUYPEUHIWDMJLM-CSRSNMFNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Thr-Ser-Leu-Asp-Ala-Ser-Ile-Ile-Trp-Ala-Met-Met-Gln-DL-Asn-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification.

Major Products Formed

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Peptides like “H-Thr-Ser-Leu-Asp-Ala-Ser-Ile-Ile-Trp-Ala-Met-Met-Gln-DL-Asn-OH” have diverse applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and as catalysts in chemical reactions.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Employed in drug development, particularly in designing peptide-based therapeutics.

    Industry: Utilized in the production of biomaterials and as additives in various products.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as receptors, enzymes, or other proteins. These interactions can trigger signaling pathways, modulate enzyme activity, or alter protein-protein interactions. For example, peptides can bind to cell surface receptors, initiating a cascade of intracellular events that lead to a physiological response.

Comparison with Similar Compounds

Structural Comparison

Compound Name/ID Sequence/Key Features Structural Differentiation References
Target Compound H-Thr-Ser-Leu-Asp-Ala-Ser-Ile-Ile-Trp-Ala-Met-Met-Gln-DL-Asn-OH Contains DL-Asn; lacks cyclization or post-translational modifications.
Bombesin Analogue (GRPr-targeting) Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-(NH2) Cyclic structure via Dpr; includes His and Val for GRP receptor targeting.
Compound 2m H-Asp-Asn-Ser-Gln-(Cyclo-m)-[Trp-Gly-Gly-Phe]-Ala-OH Cyclo-m modification enhances stability; shorter sequence with Gly-Gly-Phe motif.
Compound 1i H-Ala-m-I-Phe-Ser-Ala-Trp-Ala-OH Contains methylated Phe (m-I-Phe); lacks Gln and Met residues.
Ser-Arg-Arg-Ala-Gln-Asp-Phe... Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH Extended N-terminal Arg-rich region; includes Val and Thr for varied hydrophobicity.

Physicochemical Properties

Property Target Compound Bombesin Analogue Compound 2m
Solubility Likely low (hydrophobic) Moderate (polar residues) Low (cyclo-m core)
Protease Resistance High (DL-Asn) Moderate (cyclic structure) High (cyclo-m modification)
NMR Data Not available HSQC and 1H NMR provided 1H and HSQC spectra available

Biological Activity

H-Thr-Ser-Leu-Asp-Ala-Ser-Ile-Ile-Trp-Ala-Met-Met-Gln-DL-Asn-OH is a synthetic peptide with diverse biological activities. This article reviews its chemical properties, biological functions, and potential therapeutic applications based on available research.

The compound has the following chemical characteristics:

  • Molecular Formula : C68H109N17O22S2
  • Molecular Weight : Approximately 1,524.83 g/mol
  • Structure : Composed of 15 amino acids, including essential amino acids like Methionine (Met) and Tryptophan (Trp), which are known for their roles in various physiological processes.

Antitumor Activity

Research indicates that peptides similar to H-Thr-Ser-Leu-Asp-Ala-Ser-Ile-Ile-Trp exhibit significant antitumor activity. For instance, studies on related peptides have shown that they can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

A notable case study demonstrated that a peptide derived from similar sequences was effective against certain cancer cell lines, highlighting the potential of such peptides in cancer therapy .

Immunomodulatory Effects

Peptides with similar structures have been shown to modulate immune responses. They can enhance the activity of immune cells such as T-cells and natural killer (NK) cells. This immunomodulation is crucial for developing vaccines and immunotherapies .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Peptides like H-Thr-Ser-Leu-Asp-Ala-Ser-Ile-Ile-Trp have been studied for their ability to disrupt bacterial membranes, making them potential candidates for treating antibiotic-resistant infections .

Stability and Bioavailability

A systematic analysis of peptide stability indicates that modifications to the peptide structure can enhance its resistance to enzymatic degradation in the gastrointestinal tract. This is particularly relevant for therapeutic applications where oral bioavailability is desired .

Mechanistic Studies

Mechanistic studies have shown that the biological activities of this peptide may involve interactions with specific receptors or pathways within cells. For instance, peptides often interact with G-protein coupled receptors (GPCRs), which play a pivotal role in cellular signaling .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntitumorInhibits proliferation of cancer cells
ImmunomodulatoryEnhances T-cell and NK cell activity
AntimicrobialDisrupts bacterial membranes
StabilityModified peptides show increased resistance to degradation

Q & A

Q. What experimental designs mitigate oxidation of methionine residues during long-term studies?

  • Methodological Answer : Store peptides under inert gas (e.g., argon) with antioxidants (e.g., methionine sulfoxide reductase). Monitor oxidation via mass spectrometry and reverse-phase HPLC. Use Met-substituted analogs (e.g., norleucine) as controls in activity assays .

Data Analysis & Reporting

Q. How should researchers structure a literature review to identify gaps in knowledge about this peptide’s function?

  • Methodological Answer : Use keyword combinations (e.g., “peptide aggregation,” “DL-Asn bioactivity”) in PubMed and Scopus. Organize findings into a matrix comparing methods, results, and limitations. Highlight discrepancies in reported IC50 values or structural models .

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?

  • Methodological Answer : Fit data to a four-parameter logistic curve (4PL) to calculate EC50 values. Use ANOVA with post-hoc Tukey tests to compare variants. Include confidence intervals and p-values in dose-response plots .

Ethical & Safety Considerations

Q. What safety protocols are essential when handling this peptide in laboratory settings?

  • Methodological Answer : Follow institutional chemical hygiene plans for methionine-containing peptides (oxidation hazards). Use PPE (gloves, goggles) and conduct risk assessments for Trp-related photosensitivity. Document waste disposal per EPA guidelines .

Tables for Methodological Reference

Table 1 : Key Techniques for Structural Analysis

TechniqueApplicationExample Parameters
CD SpectroscopySecondary structure quantificationWavelength range: 190-260 nm
MALDI-TOF MSMolecular weight confirmationMatrix: α-cyano-4-HCA
Chiral HPLCEnantiomeric purity validationColumn: Chirobiotic T™

Table 2 : Common Artifacts in Peptide Studies

ArtifactMitigation StrategyReference Technique
Methionine oxidationUse antioxidants, inert storageLC-MS/MS
AggregationAdd detergents (e.g., Tween-20)DLS + AFM

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